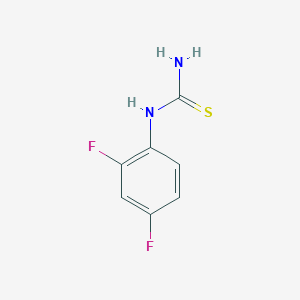

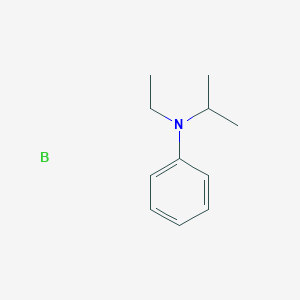

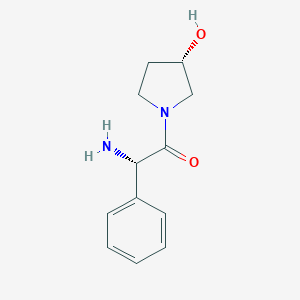

![molecular formula C8H9N3 B065487 咪唑并[1,2-a]吡啶-3-基甲胺 CAS No. 160771-89-1](/img/structure/B65487.png)

咪唑并[1,2-a]吡啶-3-基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. A notable approach is the one-pot regiospecific synthesis which represents a facile strategy for forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, showcasing a transition-metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines (Cao et al., 2014). Additionally, a novel strategy for synthesizing imidazo[1,2-a]pyridines involves efficient catalyst/metal-free annulations of α-keto vinyl azides and 2-aminopyridines, highlighting a high yielding and atom economical protocol (Adiyala et al., 2015).

Molecular Structure Analysis

Imidazo[1,2-a]pyridines possess a bicyclic system with a bridgehead nitrogen atom. Their structure facilitates the formation of stable N-heterocyclic carbenes, offering a versatile platform for generating new types of stable carbenes (Alcarazo et al., 2005). The ability to form intramolecular hydrogen-bonded seven-membered rings in certain derivatives highlights the flexibility and adaptability of this scaffold in response to structural modifications (Mutai et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines are reactive towards various chemical transformations, including C-H functionalization in the direction of C-S bond formation, showcasing their importance in medicinal chemistry due to the ease of synthesis and functionalization under mild conditions (Ravi & Adimurthy, 2017). These compounds are also susceptible to excited state intramolecular proton transfer, demonstrating their potential in photophysical applications (Stasyuk et al., 2012).

科学研究应用

Application in Antituberculosis Agents

- Scientific Field: Medicinal Chemistry

- Summary of the Application: Imidazo[1,2-a]pyridine analogues have been developed as potential antituberculosis agents . Tuberculosis (TB) has been a major cause of death worldwide, and the development of new drugs to combat TB has become a priority .

- Methods of Application or Experimental Procedures: A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type . These compounds were then likely tested for their efficacy against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Results or Outcomes: Some examples of imidazo[1,2-a]pyridine have shown significant activity against MDR-TB and XDR-TB . The specific results, including quantitative data or statistical analyses, are not provided in the available information .

Application in Insomnia Treatment

- Scientific Field: Pharmacology

- Summary of the Application: Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are used in medicine, including zolpidem . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the available information .

- Results or Outcomes: The use of zolpidem has been found to be effective in treating short-term insomnia .

Application in Material Science

- Scientific Field: Material Science

- Summary of the Application: Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the available information .

- Results or Outcomes: The specific results, including quantitative data or statistical analyses, are not provided in the available information .

Application in Optoelectronic Devices and Sensors

- Scientific Field: Material Science

- Summary of the Application: This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices and sensors .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the available information .

- Results or Outcomes: The specific results, including quantitative data or statistical analyses, are not provided in the available information .

Application in Anti-Cancer Drugs

- Scientific Field: Pharmacology

- Summary of the Application: Imidazo[1,2-a]pyridine derivatives have been reported to have applications in the development of anti-cancer drugs .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not provided in the available information .

- Results or Outcomes: The specific results, including quantitative data or statistical analyses, are not provided in the available information .

安全和危害

未来方向

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

属性

IUPAC Name |

imidazo[1,2-a]pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKNKWJIRCGBBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619093 |

Source

|

| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-3-ylmethanamine | |

CAS RN |

160771-89-1 |

Source

|

| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

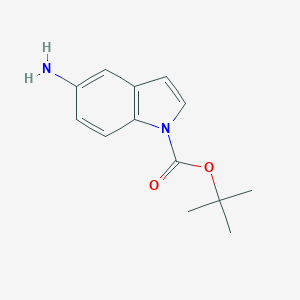

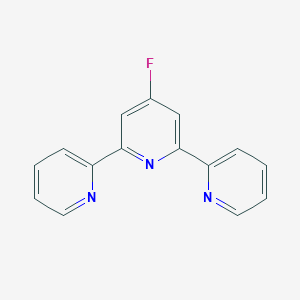

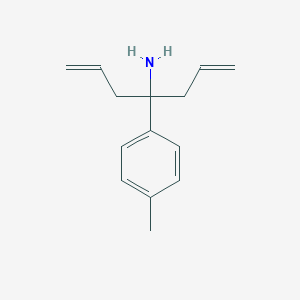

![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)

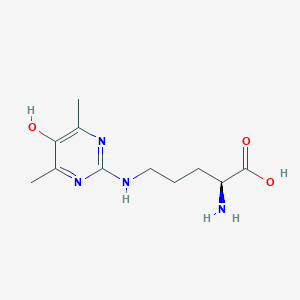

![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)